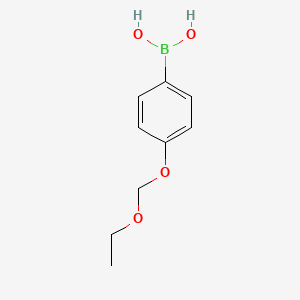

(4-(乙氧基甲氧基)苯基)硼酸

描述

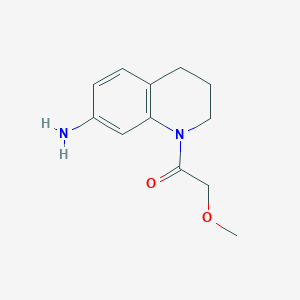

(4-(Ethoxymethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO4 and its molecular weight is 196.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(Ethoxymethoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Ethoxymethoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

铃木-宫浦交叉偶联反应

(4-(乙氧基甲氧基)苯基)硼酸: 被广泛应用于铃木-宫浦交叉偶联反应 。该反应在有机化学领域中至关重要,用于形成碳-碳键。该化合物作为一种基于硼的试剂,在钯催化剂存在下与卤化物或三氟甲磺酸酯配对,生成联芳基化合物。这些联芳基结构在医药、农药和先进材料中具有重要意义。

传感应用

硼酸,包括(4-(乙氧基甲氧基)苯基)硼酸,与二醇和路易斯碱具有独特的相互作用,使其在传感应用中具有价值 。它们可用于均相测定和非均相检测系统。与二醇的相互作用对于检测糖特别有用,这对糖尿病管理和其他生物研究领域具有重要意义。

生物标记和蛋白质操作

该化合物能够与二醇形成稳定的络合物,使其可用于生物标记和蛋白质操作 。它可以与生物分子偶联,使研究人员能够追踪生物过程或修饰蛋白质以用于治疗目的。

葡萄糖敏感聚合物

4-(乙氧基甲氧基)苯基硼酸: 可被功能化以创建葡萄糖敏感聚合物 。这些聚合物有可能通过实现自调节的胰岛素释放来彻底改变糖尿病治疗。这些聚合物对体内的葡萄糖水平做出反应,提供受控的胰岛素释放。

伤口愈合和肿瘤靶向

该化合物因其在伤口愈合和肿瘤靶向方面的应用而闻名 。它与生物组织相互作用的能力使其成为设计药物递送系统(能够专门靶向肿瘤细胞或帮助愈合过程)的候选者。

催化剂开发

这种硼酸衍生物也用于开发用于各种化学反应的催化剂 。例如,它可以作为制备钯配合物的一个组成部分,而钯配合物充当偶联反应的催化剂。这些催化剂对于高效地合成复杂的有机分子至关重要。

作用机制

Target of Action

The primary target of (4-(Ethoxymethoxy)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

(4-(Ethoxymethoxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new Pd-C bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. One such pathway is the oxidative addition of the boronic acid group to the palladium catalyst . This results in the formation of a new Pd-C bond . Another pathway involves the syn-selective addition of B-H over an unsaturated bond . This occurs in an anti-Markovnikov manner .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 204-206 °c . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of (4-(Ethoxymethoxy)phenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action of (4-(Ethoxymethoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be catalyzed by ethers . Additionally, the reaction conditions, such as temperature and the presence of other reagents, can also affect the reaction . It is also important to avoid dust formation and ensure adequate ventilation when handling the compound .

生化分析

Biochemical Properties

(4-(Ethoxymethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

The effects of (4-(Ethoxymethoxy)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for regulating cell signaling pathways . Additionally, (4-(Ethoxymethoxy)phenyl)boronic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of (4-(Ethoxymethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, it can inhibit proteases by forming a covalent bond with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, (4-(Ethoxymethoxy)phenyl)boronic acid can modulate gene expression by binding to transcription factors and altering their activity, resulting in changes in gene transcription and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Ethoxymethoxy)phenyl)boronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that (4-(Ethoxymethoxy)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of (4-(Ethoxymethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity . At high doses, (4-(Ethoxymethoxy)phenyl)boronic acid can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions. These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

(4-(Ethoxymethoxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of (4-(Ethoxymethoxy)phenyl)boronic acid are essential for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of (4-(Ethoxymethoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of (4-(Ethoxymethoxy)phenyl)boronic acid within cells are influenced by its interactions with transporters and binding proteins, which can affect its biochemical activity and function.

Subcellular Localization

The subcellular localization of (4-(Ethoxymethoxy)phenyl)boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (4-(Ethoxymethoxy)phenyl)boronic acid can be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.

属性

IUPAC Name |

[4-(ethoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJOKHKGCAHUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCOCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656919 | |

| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-54-3 | |

| Record name | B-[4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)

![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)

![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)

![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)